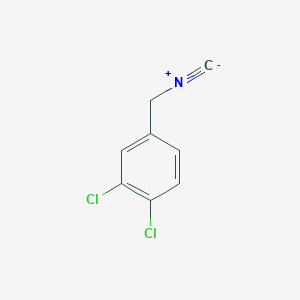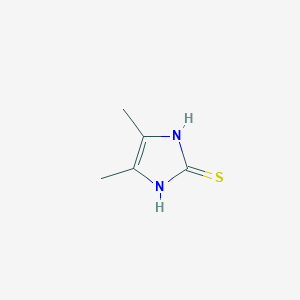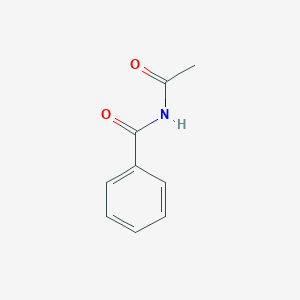
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives involves multiple steps, including bromination, esterification, substitution with NaOMe in the presence of CuI, Birch reduction, Curtius rearrangement, and hydrogenolysis, leading to biologically active compounds with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
Conformational analysis, including UV-VIS, MESP, NLO, and NMR studies, has been conducted to provide insight into the molecular structure and stability of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This analysis includes vibrational assignments through Raman and IR spectroscopy, molecular electrostatic potential (MESP) evaluations, and non-linear optical (NLO) properties investigations (Arivazhagan, Kavitha, & Subhasini, 2014).
Chemical Reactions and Properties
The compound undergoes selective O-methyloxime formation from its derivatives, showcasing its reactivity and the potential for further chemical modifications. The structural and stereochemical configurations of these derivatives have been elucidated through X-ray crystallography, highlighting the compound's versatility in chemical reactions (Collins, Fallon, & Skene, 1994).
Physical Properties Analysis
The physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol derivatives have been thoroughly studied, including their crystal structures and the synthesis of complex organoboron compounds. These studies offer valuable information on the physical characteristics and stability of these compounds under various conditions (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).
Chemical Properties Analysis
Research into the compound's chemical properties includes its role in the synthesis of novel oximes and their evaluation as inhibitors in biological systems. This exploration into its chemical behavior further underscores the compound's potential in various chemical and biological applications (Zhuang & Hartmann, 1998).
Aplicaciones Científicas De Investigación
Conformational Analysis and Spectroscopic Studies : Arivazhagan, Kavitha, and Subhasini (2014) conducted detailed studies on the vibrational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene using FT-IR and FT-Raman spectroscopy. Their research included molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigation. This study provided insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).
Synthesis in Dopaminergic Research : Öztaşkın, Göksu, and SeÇen (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, a compound closely related to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This compound has implications in dopaminergic research and offers a straightforward synthesis approach (Öztaşkın, Göksu, & SeÇen, 2011).
Synthesis of cis- and trans-Configured Octahydroperylenes : Pfaff, Bestgen, and Podlech (2017) reported on the Lewis-acid catalyzed dimerization of a related compound, 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. Their work contributes to the understanding of the synthesis of complex organic structures like octahydroperylenes (Pfaff, Bestgen, & Podlech, 2017).
Pharmacological Research and Sigma Receptors : Berardi et al. (2005) explored the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives for their affinities and selectivities by radioligand binding assays at sigma(1) and sigma(2) receptors. This research is significant for understanding the pharmacological properties of these compounds, especially in tumor research and therapy (Berardi et al., 2005).
Chemoenzymatic Synthesis for Serotonin Receptor Agonists : Orsini, Sello, Travaini, and Gennaro (2002) synthesized a precursor of the serotonin receptor agonist 8-OH-DPAT using a chemoenzymatic protocol starting from 1-methoxynaphthalene, demonstrating the utility of this class of compounds in synthesizing bioactive molecules (Orsini, Sello, Travaini, & Gennaro, 2002).
Solid-State NMR and Crystallography : Facey, Connolly, Bensimon, and Durst (1996) conducted a solid-state NMR and X-ray crystallographic investigation of dynamic disorder in solid tetrahydronaphthalene derivatives. This study contributes to our understanding of the structural properties of these compounds (Facey, Connolly, Bensimon, & Durst, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYTZERMKCBGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516276 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
CAS RN |
1447-87-6 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















